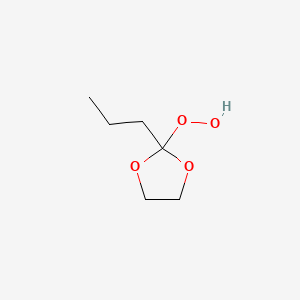
2-Propyl-1,3-dioxolane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,3-dioxolane-2-peroxol is an organic compound with the molecular formula C6H12O3 It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propyl-1,3-dioxolane-2-peroxol can be synthesized through the acetalization of propionaldehyde with ethylene glycol in the presence of an acid catalyst, followed by the introduction of a peroxide group. The reaction typically involves:
Acetalization: Propionaldehyde reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form 2-propyl-1,3-dioxolane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water during acetalization using a Dean-Stark apparatus and efficient peroxidation techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Propyl-1,3-dioxolane-2-peroxol undergoes various chemical reactions, including:
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and ethers.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propyl-1,3-dioxolane-2-peroxol has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propyl-1,3-dioxolane-2-peroxol involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . The compound’s ability to generate ROS makes it useful in applications requiring oxidative reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A parent compound without the peroxide group.
2-Methyl-1,3-dioxolane: Similar structure with a methyl group instead of a propyl group.
2-Ethyl-1,3-dioxolane: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Its ability to generate ROS sets it apart from other dioxolane derivatives .
Propiedades
Número CAS |
90162-36-0 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-hydroperoxy-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-2-3-6(10-7)8-4-5-9-6/h7H,2-5H2,1H3 |
Clave InChI |
NGNBGBNNCVVNQF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(OCCO1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


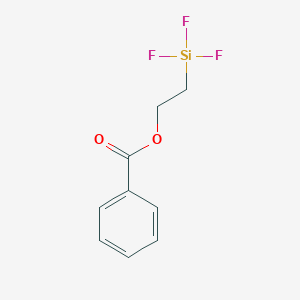
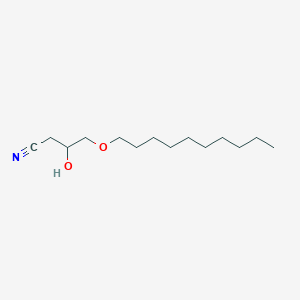
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)


![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
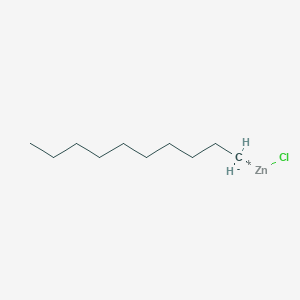
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)

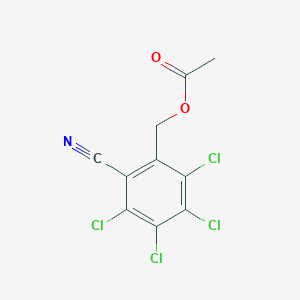

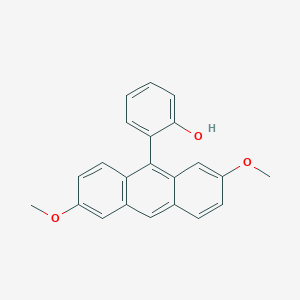
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
